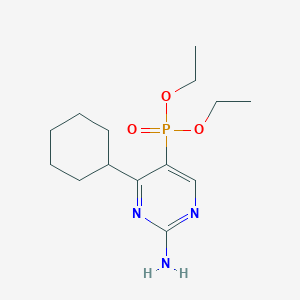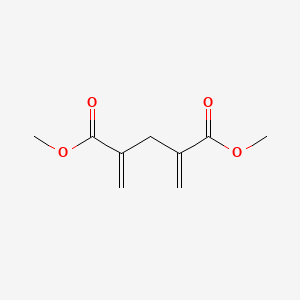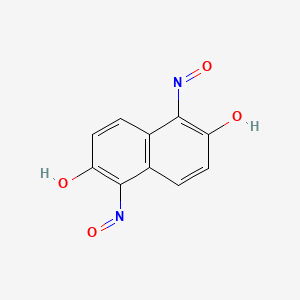![molecular formula C11H7NO3S B14290635 8-Methyl-2-sulfanylidene-1,2-dihydro-6H-pyrano[3,2-f][1,3]benzoxazol-6-one CAS No. 113766-59-9](/img/structure/B14290635.png)
8-Methyl-2-sulfanylidene-1,2-dihydro-6H-pyrano[3,2-f][1,3]benzoxazol-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methyl-2-sulfanylidene-1,2-dihydro-6H-pyrano[3,2-f][1,3]benzoxazol-6-one is a complex heterocyclic compound It is characterized by its unique structure, which includes a pyrano[3,2-f][1,3]benzoxazole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-2-sulfanylidene-1,2-dihydro-6H-pyrano[3,2-f][1,3]benzoxazol-6-one typically involves multi-step reactions. One common method involves the acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols. This reaction proceeds via a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization sequence to form the pyrano[3,2-c]quinolone core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
8-Methyl-2-sulfanylidene-1,2-dihydro-6H-pyrano[3,2-f][1,3]benzoxazol-6-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzoxazole ring.
Applications De Recherche Scientifique
8-Methyl-2-sulfanylidene-1,2-dihydro-6H-pyrano[3,2-f][1,3]benzoxazol-6-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential anticancer, antibacterial, and antifungal properties.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with various biological targets and pathways.
Mécanisme D'action
The mechanism of action of 8-Methyl-2-sulfanylidene-1,2-dihydro-6H-pyrano[3,2-f][1,3]benzoxazol-6-one involves its interaction with specific molecular targets. These interactions can lead to the inhibition of enzymes or receptors, modulation of signaling pathways, or induction of cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrano[3,2-c]quinolones: These compounds share a similar core structure and exhibit a range of biological activities.
Furo[3,2-c]quinolones: These are structurally related and have similar pharmacological properties.
Uniqueness
8-Methyl-2-sulfanylidene-1,2-dihydro-6H-pyrano[3,2-f][1,3]benzoxazol-6-one is unique due to its specific substitution pattern and the presence of the sulfanylidene group. This gives it distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
113766-59-9 |
|---|---|
Formule moléculaire |
C11H7NO3S |
Poids moléculaire |
233.24 g/mol |
Nom IUPAC |
8-methyl-2-sulfanylidene-1H-pyrano[3,2-f][1,3]benzoxazol-6-one |
InChI |
InChI=1S/C11H7NO3S/c1-5-2-10(13)14-8-4-9-7(3-6(5)8)12-11(16)15-9/h2-4H,1H3,(H,12,16) |
Clé InChI |
HQKRNGJEQGPRQB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)OC2=CC3=C(C=C12)NC(=S)O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Phenyl-3-[4-(trifluoromethyl)phenyl]propane-1,3-dione](/img/structure/B14290562.png)

![3-[2-(Naphthalen-1-yl)ethenyl]-2H-1-benzopyran-2-one](/img/structure/B14290575.png)

![N-[1-(Diethylamino)-1-oxopropan-2-yl]-3,5-dinitrobenzamide](/img/structure/B14290584.png)

![N-{3-Oxo-3-[(propan-2-yl)amino]propyl}pyridine-3-carboxamide](/img/structure/B14290590.png)


![Silane, [(1-cyclohexylethenyl)oxy]trimethyl-](/img/structure/B14290629.png)


